Bis(4-diethylaminophenyl)methanol Bis(4-diethylaminophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 134-91-8
VCID: VC21005505
InChI: InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3
SMILES: CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol

Bis(4-diethylaminophenyl)methanol

CAS No.: 134-91-8

Cat. No.: VC21005505

Molecular Formula: C21H30N2O

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-diethylaminophenyl)methanol - 134-91-8

Specification

CAS No. 134-91-8
Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
IUPAC Name bis[4-(diethylamino)phenyl]methanol
Standard InChI InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3
Standard InChI Key WCIQBUVXZZYFJP-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O

Introduction

Chemical Identity and Structural Characteristics

Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is an aromatic alcohol belonging to the triarylmethane family. The compound is characterized by its distinctive structure where a central carbon atom bears a hydroxyl group and two para-substituted phenyl rings with diethylamino groups at the 4-positions.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers:

ParameterValue
CAS Registry Number134-91-8
IUPAC Namebis[4-(diethylamino)phenyl]methanol
Common Synonyms4,4'-Bis(diethylamino)benzhydrol, Ethylhydrol, B-DAM
Molecular FormulaC₂₁H₃₀N₂O
Molecular Weight326.48 g/mol
InChIInChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3
InChIKeyWCIQBUVXZZYFJP-UHFFFAOYSA-N

Structural Features

The molecular structure of Bis(4-diethylaminophenyl)methanol contains several key functional elements:

  • A central sp³-hybridized carbon atom bearing a hydroxyl group

  • Two para-diethylaminophenyl rings attached to the central carbon

  • Diethylamino groups that serve as strong electron-donating substituents

  • A carbinol (hydroxymethyl) group that provides a reactive center for various transformations

This structural arrangement contributes to the compound's unique chemical reactivity and its utility in dye synthesis and other applications .

Physical and Chemical Properties

Physical Characteristics

Bis(4-diethylaminophenyl)methanol possesses distinctive physical properties that influence its handling, storage, and application:

PropertyValue
Physical StatePowder to crystal
ColorWhite to almost white
Melting Point82°C
Recommended Storage Temperature0-10°C
FormCrystalline solid

The compound requires careful storage under controlled temperature conditions to maintain stability .

Chemical Properties

The chemical behavior of Bis(4-diethylaminophenyl)methanol is primarily influenced by:

  • The presence of the hydroxyl group, which can participate in condensation reactions

  • The diethylamino groups, which activate the aromatic rings toward electrophilic substitution

  • The conjugated system that allows for electronic distribution throughout the molecule

These properties make the compound particularly reactive in condensation reactions and susceptible to oxidation, characteristics that are exploited in its various applications.

Chemical Reactions and Transformations

Bis(4-diethylaminophenyl)methanol participates in various chemical transformations, making it valuable in organic synthesis:

Condensation Reactions

The compound readily undergoes condensation with various substrates, often after activation of the hydroxyl group. This reactivity is particularly important in dye synthesis, where it serves as a key intermediate in the formation of triarylmethane dyes .

Oxidation Reactions

Oxidation of Bis(4-diethylaminophenyl)methanol produces 4,4'-bis(diethylamino)benzophenone, a transformation that can be achieved using various oxidizing agents. This reaction is significant in the interconversion of related compounds .

Electrophilic Aromatic Substitution

Applications and Significance

Bis(4-diethylaminophenyl)methanol finds application in several important areas:

Dye Chemistry

The compound serves as a critical intermediate in the synthesis of several important dyes:

Dye ProductTypeApplication
Ethyl VioletTriphenylmethane dyeTextile dyeing, biological staining
Solvent Green 15Triphenylmethane dyeIndustrial colorants
N-Ethyl-N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]ethanaminiumComplex dye intermediateSpecialty applications

These applications make Bis(4-diethylaminophenyl)methanol an important compound in the dye industry .

Organic Synthesis

In organic synthesis, the compound functions as a versatile building block for more complex molecules, particularly those with applications in materials science and specialty chemicals. Its reactive functional groups enable diverse transformations leading to products with tailored properties.

Research Applications

The compound is utilized in research settings to study reaction mechanisms, develop new synthetic methodologies, and explore structure-property relationships in materials science.

Comparison with Related Compounds

PropertyBis(4-diethylaminophenyl)methanol4,4'-Bis(dimethylamino)benzhydrol
Molecular FormulaC₂₁H₃₀N₂OC₁₇H₂₂N₂O
Molecular Weight326.48 g/mol270.37 g/mol
Melting Point82°C98-105°C
Electron-Donating CapacityModified by larger alkyl groupsDifferent electron distribution
Reactivity in CondensationsInfluenced by steric factorsDifferent reactivity profile

These differences influence the compounds' behavior in reactions and their suitability for specific applications, particularly in the synthesis of different dye classes .

Hazard ParameterClassification
Hazard CodeXn (Harmful)
Risk Statements36/37/38-20/21/22 (Irritating to eyes, respiratory system, and skin; Harmful by inhalation, in contact with skin, and if swallowed)
Safety Statements26-36/37/39-36 (In case of contact with eyes, rinse immediately; Wear suitable protective clothing, gloves, and eye/face protection)

These classifications necessitate appropriate safety measures during handling and storage .

Recommended Practices

When working with Bis(4-diethylaminophenyl)methanol, several precautions are recommended:

  • Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats

  • Work in well-ventilated areas to minimize inhalation risks

  • Store the compound at the recommended temperature range (0-10°C) in sealed containers

  • Avoid contact with incompatible materials

  • Implement proper waste disposal procedures according to local regulations

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